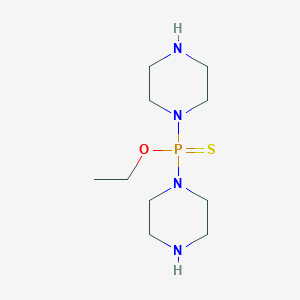
O-Ethyl dipiperazin-1-ylphosphinothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl di(piperazin-1-yl)phosphinothioate is a chemical compound with the molecular formula C10H23N4OPS It is known for its unique structure, which includes a phosphinothioate group bonded to two piperazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl di(piperazin-1-yl)phosphinothioate typically involves the reaction of piperazine derivatives with phosphinothioate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for O-Ethyl di(piperazin-1-yl)phosphinothioate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl di(piperazin-1-yl)phosphinothioate can undergo various chemical reactions, including:
Oxidation: The phosphinothioate group can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Ethyl di(piperazin-1-yl)phosphinothioate can yield phosphine oxide derivatives, while reduction can produce phosphine compounds.
Aplicaciones Científicas De Investigación
O-Ethyl di(piperazin-1-yl)phosphinothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-Ethyl di(piperazin-1-yl)phosphinothioate involves its interaction with molecular targets through its phosphinothioate and piperazine groups. These interactions can modulate various biochemical pathways, although specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-Ethyl di(piperazin-1-yl)phosphinothioate include other piperazine derivatives and phosphinothioate compounds. Examples include:
- Piperazine
- Phosphinothioic acid derivatives
- N-substituted piperazines
Uniqueness
O-Ethyl di(piperazin-1-yl)phosphinothioate is unique due to its dual piperazine rings bonded to a phosphinothioate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
61644-91-5 |
|---|---|
Fórmula molecular |
C10H23N4OPS |
Peso molecular |
278.36 g/mol |
Nombre IUPAC |
ethoxy-di(piperazin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23N4OPS/c1-2-15-16(17,13-7-3-11-4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |
Clave InChI |
LMXMBUZAFFLDPM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(N1CCNCC1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
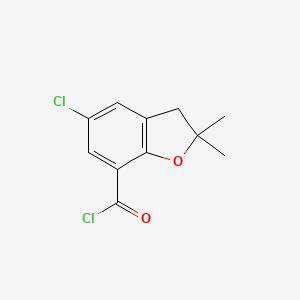

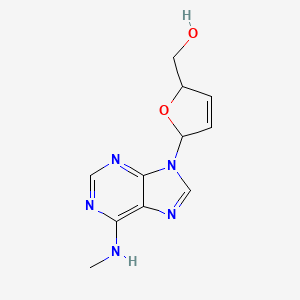

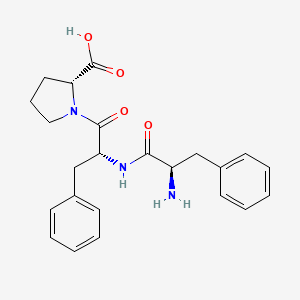
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
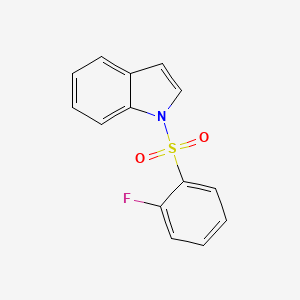
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
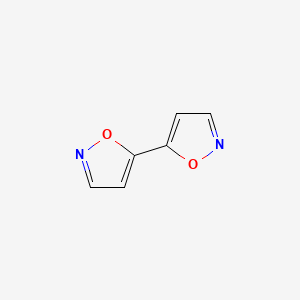
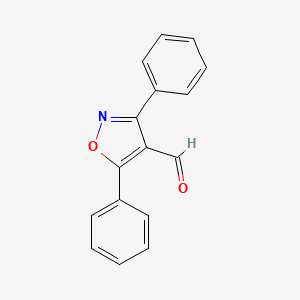
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
